Amisulpride-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

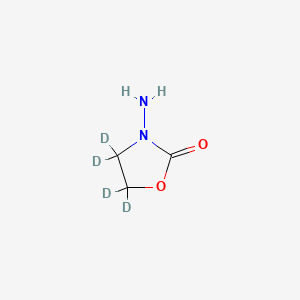

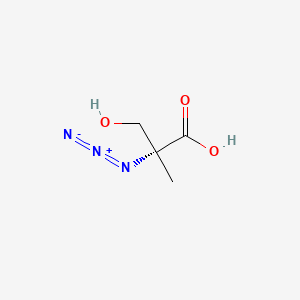

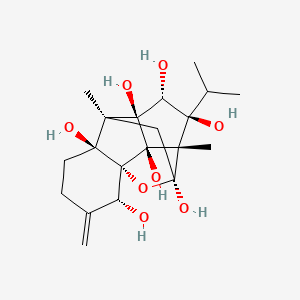

Amisulpride-d5 is a deuterated form of amisulpride, a selective dopamine D2 and D3 receptor antagonist. It is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of amisulpride in biological samples . The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotopic label that helps in accurate measurement and analysis.

作用机制

Target of Action

Amisulpride-d5, like its parent compound Amisulpride, is a highly selective antagonist of dopamine D2 and D3 receptors . These receptors are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins .

Mode of Action

This compound selectively binds to D2/D3 receptors with no affinity for dopamine D1, D4, or D5 receptor subtypes . It has a dual effect: at low doses, it blocks presynaptic autoreceptors, facilitating dopamine release and thus resolving dopaminergic hypoactivity and the symptoms of depression. At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors in the limbic region and prefrontal regions, which is responsible for its antipsychotic effects .

Biochemical Pathways

This compound, as an antagonist of the D2-like dopamine receptors, interacts with specific intracellular signaling pathways through coupling with G proteins . This interaction influences the dopaminergic neurotransmission in the brain, particularly in the limbic system .

Pharmacokinetics

The elimination of Amisulpride is biphasic. The elimination half-life of amisulpride is approximately 12 hours after an oral dose . The mean elimination half-life is approximately four to five hours in both healthy subjects and patients undergoing surgery receiving intravenous amisulpride . Renal function significantly influences the clearance of Amisulpride .

Result of Action

As an antipsychotic agent, this compound alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It also improves cognition with notable effects on the domains of attention, executive function, and working memory .

Action Environment

The action of this compound can be influenced by various environmental factors such as renal function .

生化分析

Biochemical Properties

Amisulpride-d5, like its parent compound Amisulpride, selectively works on dopamine D2 and D3 receptors . It interacts with these receptors, inhibiting their activity and thereby exerting its therapeutic effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cognitive performance and psychopathology in clozapine-resistant treatment-refractory schizophrenia . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on dopamine D2 and D3 receptors . By binding to these receptors, it inhibits dopamine-mediated responses, thereby modulating neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, significant improvement in both positive and negative symptoms was observed in patients starting from the second week of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, to avoid exceeding the laboratory alert level (640 ng/mL), the model-based simulation results showed that the recommended dose of amisulpride was no more than 600 mg/d for patients aged 60 years, 800 mg/d for those aged 40 years and 1200 mg/d for those aged 20 years, respectively .

Metabolic Pathways

This compound undergoes minimal metabolism . Its metabolites in plasma are largely undetectable . It is known to interact with enzymes or cofactors in the metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination .

Subcellular Localization

Given its molecular properties and mechanism of action, it is likely to be localized in areas of the cell where dopamine D2 and D3 receptors are present, such as the cell membrane .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of amisulpride-d5 involves the incorporation of deuterium atoms into the amisulpride molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic deuteration processes. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The use of advanced catalytic systems and controlled reaction environments ensures the efficient and cost-effective production of this compound .

化学反应分析

Types of Reactions

Amisulpride-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives .

科学研究应用

Amisulpride-d5 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in LC-MS/MS for the quantification of amisulpride in biological samples, ensuring accurate and reliable measurements.

Pharmacokinetic Studies: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of amisulpride in the body.

Forensic Analysis: Utilized in forensic toxicology to detect and quantify amisulpride in biological specimens, aiding in the investigation of drug-related cases.

Clinical Research: Used in clinical research to study the pharmacodynamics and therapeutic effects of amisulpride in various medical conditions.

相似化合物的比较

Amisulpride-d5 is compared with other similar compounds, such as:

Sulpiride: Another substituted benzamide with selective dopaminergic blocking activity.

Sultopride: A dopamine receptor antagonist with a similar structure but different receptor affinity and therapeutic uses.

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. This makes it a valuable tool in various scientific research applications, particularly in the field of analytical chemistry and pharmacokinetics .

属性

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Amisulpride-d5 and why is it used in these studies?

A1: this compound is a deuterated form of Amisulpride, serving as an internal standard (IS) [, ]. It has a very similar chemical structure to Amisulpride but contains five deuterium atoms instead of regular hydrogen atoms. This difference in mass allows for its differentiation from Amisulpride during mass spectrometry analysis, while maintaining similar chemical behavior during sample preparation and analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

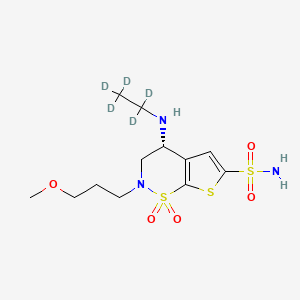

![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)